molecular formula C20H24N2O3 B5777278 3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B5777278
M. Wt: 340.4 g/mol
InChI Key: OBHOMBKYQHADDR-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholinylmethyl group, and a benzamide core. Its chemical formula is C20H23N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide typically involves the coupling of substituted benzamides with morpholine derivatives. One common method involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(morpholin-4-ylmethyl)aniline in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 3-ethoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, morpholinylmethyl group, and benzamide core make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-25-19-5-3-4-17(14-19)20(23)21-18-8-6-16(7-9-18)15-22-10-12-24-13-11-22/h3-9,14H,2,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHOMBKYQHADDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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